molecular formula C13H19ClN4O2 B2576299 Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate CAS No. 2378506-92-2

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate

Cat. No.: B2576299
CAS No.: 2378506-92-2
M. Wt: 298.77
InChI Key: FFFYVCAXCKACJQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl ester group, a chloropyrimidine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via nucleophilic substitution reactions using chloropyrimidine derivatives.

    Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate involves interactions with specific molecular targets and pathways. The chloropyrimidine moiety may interact with nucleic acids or proteins, leading to various biological effects. The azetidine ring can also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloropyrimidine moiety and the azetidine ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)10-5-6-15-11(14)16-10/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFYVCAXCKACJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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